5-Fluoro-4-methylpyrimidin-2-amine
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Overview
Description
5-Fluoro-4-methylpyrimidin-2-amine is a fluorinated pyrimidine derivative with the molecular formula C5H6FN3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-methylpyrimidin-2-amine typically involves the fluorination of pyrimidine derivatives. One common method is the reaction of 4-methylpyrimidin-2-amine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of 4-methylpyrimidin-2-amine.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5-Fluoro-4-methylpyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-methylpyrimidin-2-amine involves its incorporation into nucleic acids, leading to the inhibition of DNA and RNA synthesis. This results in cytotoxic effects on rapidly dividing cells, making it a potential candidate for anticancer therapy. The compound targets enzymes involved in nucleotide synthesis, such as thymidylate synthase, and disrupts their function .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent with a similar mechanism of action.
5-Fluoro-2-methylpyrimidin-4-amine: Another fluorinated pyrimidine with similar chemical properties.
Uniqueness
5-Fluoro-4-methylpyrimidin-2-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other fluorinated pyrimidines.
Properties
IUPAC Name |
5-fluoro-4-methylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3/c1-3-4(6)2-8-5(7)9-3/h2H,1H3,(H2,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEDKUATSDQFST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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